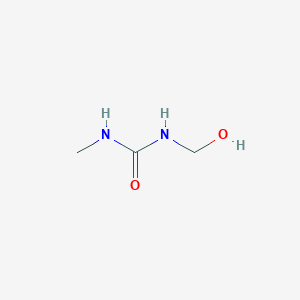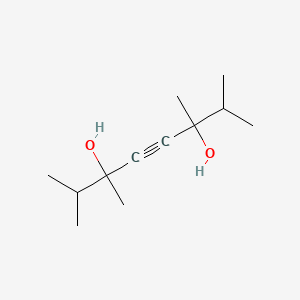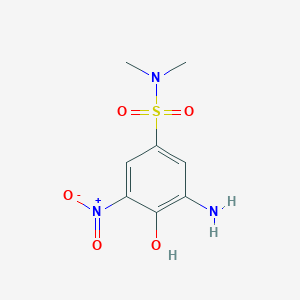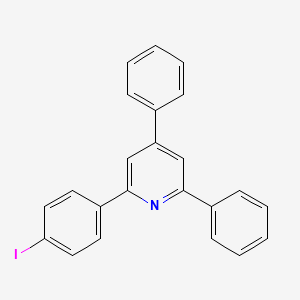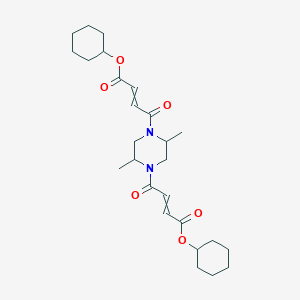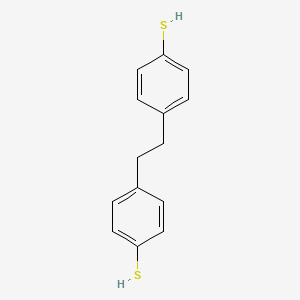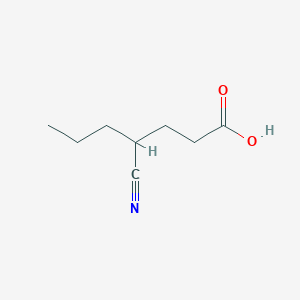
4-Cyanoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanoheptanoic acid is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of a heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyanoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoheptanoic acid with sodium cyanide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. Another method involves the hydrolysis of 4-cyanoheptanenitrile, which can be obtained through the reaction of 4-bromoheptane with sodium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Carboxyheptanoic acid.
Reduction: 4-Aminoheptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyanoheptanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparación Con Compuestos Similares
4-Cyanoheptanoic acid can be compared with other similar compounds, such as:
4-Cyanopentanoic acid: Similar structure but with a shorter carbon chain.
4-Cyanohexanoic acid: Similar structure but with a different carbon chain length.
4-Cyanobutanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific carbon chain length and the position of the cyano group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis and research.
Propiedades
| 95577-46-1 | |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-cyanoheptanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-7(6-9)4-5-8(10)11/h7H,2-5H2,1H3,(H,10,11) |
Clave InChI |
SDUVARGIUSLKPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




